molecular formula C15H8Cl2N2O4 B11996372 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11996372
M. Wt: 351.1 g/mol
InChI Key: WMCFOMOHLKHCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: , also known by its chemical formula C₁₅H₈Cl₂N₂O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: It is also amenable to reduction processes.

    Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Under study for its pharmacological effects.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

  • The compound’s mechanism of action varies based on its specific application.
  • It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.

Properties

Molecular Formula

C15H8Cl2N2O4

Molecular Weight

351.1 g/mol

IUPAC Name

5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H8Cl2N2O4/c16-7-1-3-9(11(17)5-7)12-4-2-8(23-12)6-10-13(20)18-15(22)19-14(10)21/h1-6H,(H2,18,19,20,21,22)

InChI Key

WMCFOMOHLKHCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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